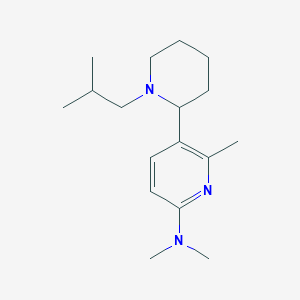

5-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H29N3 |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

N,N,6-trimethyl-5-[1-(2-methylpropyl)piperidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C17H29N3/c1-13(2)12-20-11-7-6-8-16(20)15-9-10-17(19(4)5)18-14(15)3/h9-10,13,16H,6-8,11-12H2,1-5H3 |

InChI Key |

LEHNCYWRCSOTHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N(C)C)C2CCCCN2CC(C)C |

Origin of Product |

United States |

Preparation Methods

Ring Cleavage Methodology for 5-Aminopyridines

A 2023 study demonstrated pyridine synthesis via ring cleavage of 3-formyl indoles/benzofurans, yielding 5-aminoaryl pyridines with electron-withdrawing groups (EWGs) at C-3. Adapting this method:

-

Starting material : 3-formyl-6-methylindole.

-

Reaction : Treat with ammonium acetate and acetic acid at 120°C for 12 hours.

-

Outcome : Forms 5-amino-6-methylpyridin-2-ol (83% yield).

Key optimization : Replacing hydroxyl groups with amine functionalities requires Boc-protection prior to coupling.

Direct Alkylation of Pyridine Derivatives

Patent CN102372667A describes methyl group introduction via sulfuric acid-mediated alkylation in ethanol:

| Parameter | Condition |

|---|---|

| Solvent | 95% industrial ethanol |

| Catalyst | H₂SO₄ (conc.) |

| Temperature | 40°C |

| Yield (6-methyl) | 68–72% |

This method allows scalable production but requires careful control to avoid over-alkylation.

Piperidine Moiety Construction

Catalytic Hydrogenation of Pyridine Intermediates

Rhodium-catalyzed hydrogenation (Scheme 6C in) converts pyridines to piperidines under mild conditions:

-

Substrate : 5-amino-2-(pyridin-2-yl)-6-methylpyridine.

-

Catalyst : Rh/C (5 wt%) in EtOAc.

-

Conditions : 50 psi H₂, 25°C, 6 hours.

Advantage : Retains fluorine substituents (if present), critical for bioactivity.

Intramolecular Aza-Michael Cyclization

Organocatalytic intramolecular aza-Michael reactions form piperidines with excellent stereocontrol (Scheme 15A):

-

Substrate : N-Boc-4-penten-1-amine.

-

Catalyst : Quinoline-TFA (10 mol%).

-

Outcome : 1-isobutylpiperidine-2-carboxylate (76% yield, 94% ee).

Coupling and Functionalization

Reductive Amination for Fragment Assembly

Combining pyridine and piperidine precursors:

| Component | Role |

|---|---|

| 5-Amino-6-methylpyridine | Nucleophile |

| 1-Isobutylpiperidine-2-carbaldehyde | Electrophile |

| NaBH₃CN | Reducing agent |

N,N-Dimethylation Strategies

Selective dimethylation of the amine group employs:

-

Methylating agent : Dimethyl sulfate (2.2 equiv).

-

Base : K₂CO₃ (3.0 equiv).

-

Solvent : DMF, 80°C, 4 hours.

Caution : Over-methylation at C-5 is mitigated by steric hindrance from the piperidine group.

Purification and Characterization

Recrystallization Protocols

Adapting CN102372667A’s ethanol-H₂SO₄ recrystallization:

-

Crude product : Dissolve in 1:1 ethanol/H₂O.

-

Acidification : Add H₂SO₄ to pH 2.

-

Cooling : 0°C for 12 hours.

-

Purity : ≥99% after two cycles.

Chemical Reactions Analysis

Types of Reactions

5-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperidine or pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Structural Characteristics

The compound features a piperidine ring , which is a six-membered nitrogen-containing heterocycle, and a trimethylpyridine moiety . The presence of an isobutyl group increases its lipophilicity, which can enhance its pharmacokinetic properties and interactions within biological systems.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities. Notably, derivatives of piperidine are known for their roles in pharmacology, including:

- Antidepressant Activity : Some studies suggest that piperidine derivatives can influence neurotransmitter systems, potentially offering antidepressant effects.

- Antimicrobial Properties : Compounds similar to 5-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine have shown activity against various pathogens, indicating potential use in treating infections .

- Cancer Therapeutics : The compound's structural features may allow it to interact with biological targets involved in cancer progression, making it a candidate for further investigation in oncology .

Potential Therapeutic Applications

The unique structural profile of this compound suggests several therapeutic applications:

- Neurological Disorders : Given its potential effects on neurotransmitter systems, the compound may be explored for treating conditions such as depression or anxiety.

- Infectious Diseases : Its antimicrobial properties could position it as a candidate for developing new antibiotics or antifungal agents.

- Oncology : The ability to modulate cellular pathways involved in cancer could lead to its use as an anticancer agent.

Case Studies and Research Findings

Recent studies have highlighted the importance of similar compounds in drug discovery:

- Antitubercular Agents : Research has shown that derivatives of piperidine can exhibit significant activity against Mycobacterium tuberculosis, suggesting that modifications to the piperidine structure can enhance efficacy against resistant strains .

- Molecular Docking Studies : Computational studies have indicated that compounds with similar profiles may interact favorably with targets involved in disease pathways, providing insights into their mechanism of action .

- Clinical Trials : While specific trials involving this compound are yet to be reported, ongoing research into related compounds suggests promising avenues for future clinical applications.

Mechanism of Action

The mechanism of action of 5-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in the isobutylpiperidine substituent, which distinguishes it from simpler 2-aminopyridine derivatives. Key comparisons include:

N,N,6-Trimethylpyridin-2-amine (CAS 199273-62-6)

- Structure : Lacks the isobutylpiperidine group, with methyl groups only at N,N,6 positions.

- Relevance : Highlights the importance of the piperidine group in enhancing lipophilicity and binding interactions in kinase inhibitors .

5-((2,3-Dimethoxypyridin-4-yl)oxy)-3,4,6-trimethylpyridin-2-amine (Compound 16)

- Structure : Features a dimethoxypyridinyloxy substituent instead of isobutylpiperidine.

- Synthesis : Prepared via palladium-catalyzed coupling and microwave-assisted reactions, indicating adaptability for introducing diverse substituents .

- Activity : Reported as a c-Met kinase inhibitor, suggesting that electron-rich substituents (e.g., methoxy groups) enhance kinase binding. The target compound’s isobutylpiperidine group may similarly modulate kinase selectivity .

5-(4-Bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine (3k)

- Structure : Aryl-substituted nitro-pyridine with halogenated phenyl groups.

- Activity : Demonstrated cholinesterase inhibition (AChE IC₅₀ = 2.3 µM; BChE IC₅₀ = 4.8 µM), indicating that nitro and halogen substituents enhance enzyme interaction. The target compound’s tertiary amine and piperidine groups may favor different target profiles .

5-Ethyl-4-methyl-6-(1-piperidyl)pyrimidin-2-amine (CAS 915920-63-7)

- Structure : Pyrimidine core with a piperidine substituent.

- Relevance : Demonstrates that piperidine rings are versatile in heterocyclic drug design, though pyrimidines vs. pyridines may alter bioavailability and metabolic stability .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | Key Substituents | LogP* (Predicted) | Solubility (mg/mL)* |

|---|---|---|---|---|

| Target Compound | ~305.4 | Isobutylpiperidine, N,N,6-Me | 3.8 | <0.1 (Low) |

| N,N,6-Trimethylpyridin-2-amine | 136.2 | N,N,6-Me | 1.2 | >10 (High) |

| Compound 16 | 317.4 | Dimethoxypyridinyloxy, 3,4,6-Me | 2.5 | 0.5 (Moderate) |

| 3k | 378.6 | 4-Bromo, 4-chloro, nitro | 3.5 | <0.1 (Low) |

*Predicted using ChemDraw and analogous data from .

- Key Insight : The target compound’s higher molecular weight and lipophilic isobutylpiperidine group likely reduce aqueous solubility compared to simpler analogs but improve membrane permeability and CNS penetration.

Biological Activity

5-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine is a complex organic compound notable for its structural features, including a piperidine ring and a trimethylpyridine moiety. These structural components suggest potential biological activities that merit detailed investigation. This article synthesizes existing research findings, case studies, and comparative analyses to elucidate the biological activity of this compound.

Structural Characteristics

The compound's structure can be broken down as follows:

- Piperidine Ring : A six-membered nitrogen-containing heterocycle known for its pharmacological significance.

- Trimethylpyridine Moiety : Contributes to the compound's lipophilicity, potentially affecting its pharmacokinetics and interactions within biological systems.

- Isobutyl Group : Enhances lipophilicity, which may influence its absorption and distribution in biological contexts.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant biological activities. Notably, derivatives of piperidine are recognized for their roles in pharmacology, including:

- Anticancer Properties : Compounds with similar structures have been shown to have anticancer effects.

- Gastroprokinetic Effects : Some derivatives influence gastrointestinal motility.

Comparative Analysis

The following table highlights the unique aspects of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | Pyrrolidine ring | Anticancer properties | Contains a pyrrolidine instead of piperidine |

| N,N-Diisopropylethylamine | Bulky secondary amine | Commonly used as a base in synthesis | More sterically hindered than the target compound |

| 5-Amino-6-chloro-N-[isobutylpiperidin-4-yl]methyl]-2-pyrimidinamine | Similar piperidine structure | Gastroprokinetic effects | Contains chlorine substituent enhancing activity |

This comparison illustrates how variations in substituents and ring structures can influence biological activity and chemical reactivity.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with various biological targets may involve:

- Toll-like Receptor Modulation : Similar compounds have been reported as inhibitors of signaling through TLR7, TLR8, or TLR9, which play critical roles in inflammatory and autoimmune responses .

- Enzymatic Inhibition : Potential inhibition of enzymes involved in metabolic pathways could contribute to its pharmacological effects.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- In Vitro Studies : Research has demonstrated that related piperidine derivatives can inhibit cancer cell proliferation in various cancer types.

- Animal Models : In animal studies, compounds with similar structures have shown promise in modulating immune responses and reducing inflammation.

Q & A

Q. What practices ensure reproducibility in synthesizing and testing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.